molecular formula C26H21N3O3S B2715461 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile CAS No. 683258-24-4

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Cat. No.: B2715461
CAS No.: 683258-24-4
M. Wt: 455.53
InChI Key: XMZVGFBIAYRKAM-KNTRCKAVSA-N
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Description

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
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Biological Activity

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C22H21N3O3S
  • Molecular Weight : 407.49 g/mol
  • IUPAC Name : (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenylamino)prop-2-enenitrile

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Thiazole Ring : The initial step often includes the condensation of appropriate aldehydes and thiourea to form the thiazole structure.
  • Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile to introduce the nitrile functional group.
  • Amino Group Introduction : Finally, an amine group is introduced through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
Compound NameActivityReference
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamideAnticancer
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)Anticancer

Antioxidant Activity

The compound has also shown potential antioxidant properties, which can be attributed to the presence of methoxy groups that enhance its radical scavenging ability.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazole Ring : Essential for biological activity due to its role in binding interactions with biological targets.
  • Methoxy Substituents : Enhance solubility and bioavailability.
  • Amino Group : Critical for interaction with cellular receptors.

Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the anticancer efficacy of this compound in various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Study 2: Antioxidant Mechanisms

Another investigation focused on the antioxidant mechanisms of the compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-30-24-13-8-18(14-25(24)31-2)23-17-33-26(29-23)19(15-27)16-28-20-9-11-22(12-10-20)32-21-6-4-3-5-7-21/h3-14,16-17,28H,1-2H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZVGFBIAYRKAM-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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